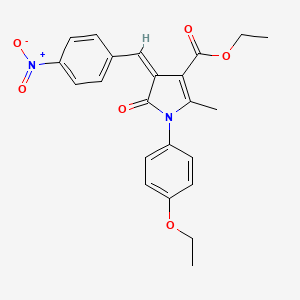![molecular formula C23H19Br2N3O3 B11538323 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538323.png)
2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound characterized by its multiple functional groups, including bromine atoms, an amide group, and a benzoate ester
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Dibrom-6-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenylbenzoat erfolgt in der Regel in mehreren Schritten:
-
Bromierung: : Im ersten Schritt erfolgt die Bromierung eines geeigneten aromatischen Vorläufers, um Bromatome an den Positionen 2 und 4 einzuführen. Dies kann durch Verwendung von Brom (Br₂) in Gegenwart eines Katalysators wie Eisen (Fe) oder Aluminiumtribromid (AlBr₃) erreicht werden.
-
Bildung der Amidgruppe: : Der nächste Schritt umfasst die Einführung der Amidgruppe. Dies kann durch Umsetzung der bromierten aromatischen Verbindung mit 3-Methylphenylamin in Gegenwart eines Kupplungsgases wie Dicyclohexylcarbodiimid (DCC) zur Bildung der Amidbindung erfolgen.
-
Veresterung: : Der letzte Schritt ist die Veresterung der resultierenden Verbindung mit Benzoesäure oder deren Derivaten zur Bildung des Benzoatesters. Dies kann durch Verwendung eines Dehydratisierungsmittels wie Schwefelsäure (H₂SO₄) oder eines Katalysators wie p-Toluolsulfonsäure (PTSA) erreicht werden.
Industrielle Produktionsverfahren
In einem industriellen Umfeld würde die Produktion dieser Verbindung die Skalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit, die Verwendung von Durchflussreaktoren für die Bromierung und Veresterung und den Einsatz fortschrittlicher Reinigungstechniken wie Rekristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
-
Oxidation: : Die Verbindung kann Oxidationsreaktionen, insbesondere an den Amid- und Aromatenringen, unterliegen. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
-
Reduktion: : Reduktionsreaktionen können die Nitrogruppen oder die Carbonylgruppe im Ester angreifen. Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
-
Substitution: : Die Bromatome in der Verbindung können an nucleophilen Substitutionsreaktionen teilnehmen. Reagenzien wie Natriummethoxid (NaOCH₃) oder Kalium-tert-butoxid (KOtBu) können verwendet werden, um die Bromatome durch andere funktionelle Gruppen zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO₄ in saurem oder basischem Medium, CrO₃ in Essigsäure.
Reduktion: LiAlH₄ in trockenem Ether, NaBH₄ in Methanol.
Substitution: NaOCH₃ in Methanol, KOtBu in tert-Butanol.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Chinonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von Ethern oder anderen substituierten aromatischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
2,4-Dibrom-6-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenylbenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
-
Chemie: : Als Reagenz in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien.
-
Biologie: : Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten. Seine Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.
-
Medizin: : Auf seine potenziellen therapeutischen Wirkungen untersucht. Studien konzentrieren sich auf seinen Wirkmechanismus und seine Wirksamkeit bei der Behandlung verschiedener Krankheiten.
-
Industrie: : Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt. Seine Stabilität und Reaktivität machen es für den Einsatz in Beschichtungen, Klebstoffen und Polymeren geeignet.
Wirkmechanismus
Der Mechanismus, durch den 2,4-Dibrom-6-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenylbenzoat seine Wirkungen entfaltet, beinhaltet mehrere molekulare Ziele und Signalwege:
-
Molekularziele: : Die Verbindung kann mit Enzymen, Rezeptoren und DNA interagieren. Seine Bromatome und die Amidgruppe ermöglichen es, starke Wechselwirkungen mit diesen Zielen einzugehen.
-
Beteiligte Signalwege: : Die Verbindung kann Signalwege modulieren, die an Zellwachstum, Apoptose und Immunantwort beteiligt sind. Seine Fähigkeit, bestimmte Enzyme zu hemmen oder zu aktivieren, spielt eine entscheidende Rolle für seine biologische Aktivität.
Wirkmechanismus
The mechanism by which 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate exerts its effects involves several molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes, receptors, and DNA. Its bromine atoms and amide group allow it to form strong interactions with these targets.
-
Pathways Involved: : The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response. Its ability to inhibit or activate specific enzymes plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Dibrom-6-[(E)-({2-[(Phenyl)amino]acetamido}imino)methyl]phenylbenzoat: Ähnliche Struktur, aber ohne die 3-Methylgruppe am Phenylring.
2,4-Dibrom-6-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenylbenzoat: Ähnliche Struktur, aber mit einer Methylgruppe in 4-Position am Phenylring.
Einzigartigkeit
Das Vorhandensein der 3-Methylgruppe am Phenylring in 2,4-Dibrom-6-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenylbenzoat verleiht einzigartige sterische und elektronische Eigenschaften. Dies beeinflusst seine Reaktivität und Wechselwirkung mit biologischen Zielen und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C23H19Br2N3O3 |
|---|---|
Molekulargewicht |
545.2 g/mol |
IUPAC-Name |
[2,4-dibromo-6-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19Br2N3O3/c1-15-6-5-9-19(10-15)26-14-21(29)28-27-13-17-11-18(24)12-20(25)22(17)31-23(30)16-7-3-2-4-8-16/h2-13,26H,14H2,1H3,(H,28,29)/b27-13+ |
InChI-Schlüssel |
SDNNTAWGSCPTDF-UVHMKAGCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538245.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538251.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11538261.png)
![(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11538266.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11538268.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11538275.png)
![2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11538289.png)
![3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538294.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11538303.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11538319.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)
![3-(5-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11538331.png)
